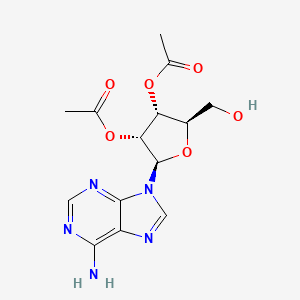

2',3'-Di-O-acetyladenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQFHKYWNKYTTQ-IDTAVKCVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952338 |

Source

|

| Record name | 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29886-19-9 |

Source

|

| Record name | Adenosine, 2′,3′-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29886-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Diacetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029886199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2,3-Di-O-acetylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-diacetyladenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',3'-Di-O-acetyladenosine: Chemical Properties, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',3'-Di-O-acetyladenosine is a synthetic derivative of adenosine, a ubiquitous endogenous purine nucleoside that plays a critical role in numerous physiological processes. By transiently masking the hydroxyl groups on the ribose moiety, this compound exhibits modified physicochemical properties, such as increased lipophilicity, which can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance in drug discovery and development as a potential prodrug for adenosine receptor agonists.

Chemical Structure and Physicochemical Properties

This compound is characterized by the presence of two acetyl groups ester-linked to the 2' and 3' hydroxyl groups of the ribose sugar of the adenosine molecule. This structural modification significantly alters the polarity and hydrogen-bonding capacity of the parent compound, adenosine.

The fundamental chemical and physical properties of this compound are summarized in the table below. While experimentally determined data for some properties are limited, computed values from reliable databases provide valuable estimates. For context, the properties of the related compound, 2',3',5'-tri-O-acetyladenosine, are also included.

| Property | This compound | 2',3',5'-tri-O-acetyladenosine (for comparison) |

| Molecular Formula | C₁₄H₁₇N₅O₆[1] | C₁₆H₁₉N₅O₇[2] |

| Molecular Weight | 351.31 g/mol [1] | 393.35 g/mol [2] |

| CAS Number | 29886-19-9[1] | 7387-57-7[3] |

| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate[1] | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate[2] |

| Melting Point | Not reported | 168-170 °C[3] |

| Solubility | Not reported | Chloroform (Sparingly), DMSO (Slightly), Methanol (Sparingly)[3] |

| Computed XLogP3 | -0.5[1] | 0.1[2] |

The increased lipophilicity of acetylated adenosine derivatives, as indicated by the computed XLogP3 value, is a key factor in their consideration as prodrugs, potentially enhancing their ability to cross cellular membranes.[4]

Spectroscopic Data

Structural elucidation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. A study by Z. G. and colleagues, which involved the enzymatic deacetylation of a tri-O-acetylated adenosine derivative, confirmed the structure of the resulting 6-amino-9-[(2,3-di-O-acetyl-b-D-ribofuranosyl)]purine (this compound) using ¹H and ¹³C NMR spectroscopy.[5] While the specific spectral data from this study are not publicly available, related literature provides expected chemical shift regions for the protons and carbons in the adenosine scaffold.

Synthesis and Purification

The synthesis of this compound can be approached through two primary strategies: direct selective acetylation of adenosine or controlled deacetylation of a peracetylated adenosine derivative. The latter approach often offers better control over the regioselectivity.

Enzymatic Deacetylation of 2',3',5'-tri-O-acetyladenosine

A highly selective method for the preparation of this compound involves the enzymatic hydrolysis of 6-amino-9-[(2,3,5-tri-O-acetyl)-b-D-ribofuranosyl]purine.[5] This method leverages the regioselectivity of certain enzymes to remove the acetyl group from the primary 5'-hydroxyl position while leaving the 2' and 3' acetyl groups intact.

Materials:

-

6-amino-9-[(2,3,5-tri-O-acetyl)-b-D-ribofuranosyl]purine (starting material)

-

Butyrylcholinesterase (BChE)[5]

-

Phosphate buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the starting tri-acetylated adenosine in a suitable buffer system, such as a phosphate buffer.

-

Enzymatic Reaction: Introduce butyrylcholinesterase to the solution. The reaction is typically carried out at a controlled temperature and pH to ensure optimal enzyme activity.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the conversion of the starting material to the desired di-acetylated product.

-

Workup: Once the reaction is complete, terminate the enzymatic activity and extract the product into an organic solvent.

-

Purification: Purify the crude product using silica gel column chromatography to isolate the pure this compound.

Rationale: The use of butyrylcholinesterase provides high regioselectivity for the primary hydroxyl group at the 5' position, minimizing the formation of other di-acetylated isomers and simplifying the purification process.[5]

Caption: Prodrug mechanism of this compound.

Mechanism of Action of the Active Metabolite: Adenosine

Upon deacetylation, the released adenosine interacts with its receptors, triggering a cascade of intracellular signaling events. For example, activation of the A₁ receptor, which is coupled to inhibitory G proteins (Gi/o), leads to a decrease in cyclic AMP (cAMP) levels. [6]This can result in various physiological responses, including a reduction in heart rate and neurotransmitter release. Conversely, activation of A₂A receptors, coupled to stimulatory G proteins (Gs), increases cAMP levels, leading to effects such as vasodilation. [6]The specific therapeutic outcome depends on the receptor subtype targeted and the tissue in which it is expressed.

Conclusion

This compound represents a valuable molecular tool for researchers and a promising scaffold for the development of adenosine-based therapeutics. Its synthesis via regioselective enzymatic deacetylation offers a controlled route to this specific isomer. The increased lipophilicity conferred by the acetyl groups makes it an attractive candidate for prodrug strategies aimed at improving the pharmacokinetic properties of adenosine receptor agonists. Further research into the in vivo stability, deacetylation kinetics, and specific biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

-

Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists. PubMed Central. Available at: [Link]

-

Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. ResearchGate. Available at: [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. PubMed Central. Available at: [Link]

-

This compound | C14H17N5O6 | CID 122538. PubChem. Available at: [Link]

-

Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. ResearchGate. Available at: [Link]

-

Pharmacokinetics of exogenous adenosine in man after infusion. PubMed. Available at: [Link]

-

Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. National Institutes of Health. Available at: [Link]

-

2',3',5'-tri-O-acetyladenosine. PubChem. Available at: [Link]

Sources

- 1. This compound | C14H17N5O6 | CID 122538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Strategic Synthesis of 2',3'-Di-O-acetyladenosine from Adenosine

This in-depth technical guide provides a comprehensive overview of a robust and strategic methodology for the synthesis of 2',3'-Di-O-acetyladenosine, a valuable intermediate in the development of novel nucleoside-based therapeutics. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis. Beyond a mere recitation of procedural steps, this guide elucidates the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis.

Executive Summary: The Strategic Imperative for Selective Acetylation

Adenosine and its analogues are cornerstones in medicinal chemistry, exhibiting a wide spectrum of biological activities. The modification of the ribose moiety is a common strategy to modulate the pharmacological profile of these nucleosides. The selective acetylation of the 2'- and 3'-hydroxyl groups yields this compound, a key precursor for further chemical elaboration at the 5'-position or the purine base.

The primary challenge in this synthesis lies in differentiating between the three hydroxyl groups of the ribose (2', 3', and 5') and the exocyclic amino group (N6) of the adenine base. The 5'-hydroxyl, being a primary alcohol, is the most nucleophilic and sterically accessible, thus reacting preferentially with acylating agents. To achieve the desired 2',3'-di-O-acetylation, a protection-acetylation-deprotection strategy is the most logical and efficient approach. This guide will detail a field-proven, three-step synthesis that leverages a silyl ether protecting group for the 5'-hydroxyl function.

The Synthetic Strategy: A Three-Act Play

Our synthetic narrative unfolds in three distinct but interconnected stages:

-

Act I: The Sentry - Selective protection of the primary 5'-hydroxyl group.

-

Act II: The Transformation - Acetylation of the vicinal 2' and 3' diols.

-

Act III: The Unveiling - Selective deprotection to reveal the final product.

This strategic approach ensures high regioselectivity and minimizes the formation of undesired side products, simplifying purification and maximizing yield.

Reaction Mechanism and Rationale

The overall transformation is depicted below. The key to success is the transient masking of the highly reactive 5'-hydroxyl group.

Caption: Overall synthetic scheme for this compound.

The Choice of Protecting Group: Why a Silyl Ether?

The selection of the tert-butyldimethylsilyl (TBDMS) group is a deliberate one. Here's the rationale:

-

Regioselectivity: Silylating agents like TBDMS chloride (TBSCl) react preferentially with the less sterically hindered primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls.[1] This selectivity is the cornerstone of the entire synthetic strategy.

-

Stability: The TBDMS ether is robust enough to withstand the basic conditions of the subsequent acetylation step.

-

Facile Cleavage: The silicon-oxygen bond is labile under specific conditions (acidic or fluoride-mediated), allowing for its removal without affecting the newly installed acetyl esters.[1] The lability of 5'-silyl groups is significantly greater than that of 2'- or 3'-silyl groups, which is a key factor in selective deprotection strategies.[2]

Detailed Experimental Protocol

This protocol is a self-validating system; adherence to these steps, with careful monitoring by Thin Layer Chromatography (TLC), will lead to the desired product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Adenosine | ≥99% | Sigma-Aldrich | Dry in vacuum oven before use. |

| tert-Butyldimethylsilyl chloride (TBSCl) | ≥98% | Acros Organics | Handle in a fume hood. |

| Imidazole | ≥99% | Alfa Aesar | Sublimed grade is recommended. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a freshly opened bottle or dry over molecular sieves. |

| Acetic Anhydride | ≥99% | J.T. Baker | Corrosive, handle with care. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over KOH. |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich | Moisture sensitive. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Chemical | For extraction and chromatography. |

| Hexanes | HPLC Grade | Fisher Chemical | For chromatography. |

| Dichloromethane (DCM) | HPLC Grade | VWR Chemicals | For chromatography. |

| Methanol (MeOH) | HPLC Grade | VWR Chemicals | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 5'-O-(tert-Butyldimethylsilyl)adenosine [1]

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add adenosine (1.0 eq).

-

Dissolve the adenosine in anhydrous DMF (approx. 0.2 M concentration).

-

Add imidazole (2.4 eq) to the solution and stir until it dissolves.

-

Add TBSCl (1.2 eq) portion-wise to the stirred solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by TLC (Eluent: 9:1 DCM/MeOH). The product spot should be significantly less polar than the starting adenosine.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with water, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is often pure enough for the next step, but can be purified by silica gel column chromatography if necessary.

-

Expert Insight: The use of a slight excess of TBSCl and a larger excess of imidazole is crucial. Imidazole acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Anhydrous conditions are paramount to prevent hydrolysis of the silylating agent.

Step 2: Synthesis of 5'-O-(tert-Butyldimethylsilyl)-2',3'-Di-O-acetyladenosine

-

Dissolve the dried 5'-O-TBDMS-adenosine (1.0 eq) in anhydrous pyridine in a dry flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC (Eluent: 1:1 Hexanes/EtOAc). The product will be significantly less polar than the starting material.

-

Upon completion, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.

-

Concentrate the mixture in vacuo to remove most of the pyridine.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used directly in the next step.

-

Expert Insight: Pyridine serves as both the solvent and the base to neutralize the acetic acid byproduct of the acetylation. The reaction is exothermic, so slow addition of acetic anhydride at 0°C is important for control. The N6-amino group of adenosine is significantly less reactive than the hydroxyl groups and typically does not undergo acetylation under these mild conditions without a catalyst like DMAP, especially when the hydroxyls are available.

Step 3: Synthesis of this compound

-

Dissolve the crude 5'-O-TBDMS-2',3'-Di-O-acetyladenosine from the previous step in anhydrous THF.

-

Cool the solution to 0°C and add TBAF (1.1 eq, 1.0 M solution in THF) dropwise.

-

Stir the reaction at room temperature for 2 hours.

-

Monitor the deprotection by TLC (Eluent: 95:5 DCM/MeOH). The product will be more polar than the starting material.

-

Once the reaction is complete, concentrate the solution under reduced pressure.

-

Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

-

Expert Insight: TBAF is the reagent of choice for silyl ether cleavage due to the high affinity of fluoride for silicon. The reaction is typically clean and high-yielding. Alternatively, mild acidic conditions, such as 80% acetic acid in water, can also be employed for this deprotection, leveraging the higher acid lability of the 5'-O-silyl group.[2]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: The spectrum should show two distinct singlets in the δ 2.0-2.2 ppm region corresponding to the two acetyl methyl groups. The signals for the ribose protons will be shifted downfield compared to adenosine due to the deshielding effect of the acetyl groups.

-

¹³C NMR: The appearance of two carbonyl signals around δ 170 ppm and two methyl signals around δ 21 ppm confirms the presence of the acetyl groups.

-

Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.

-

Purity (HPLC): To determine the final purity of the compound.

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory.

-

Pyridine, acetic anhydride, and DMF are toxic and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The three-step synthesis outlined in this guide, centered on the strategic use of a silyl protecting group, represents a reliable and efficient pathway to high-purity this compound. By understanding the rationale behind each step—from the choice of protecting group to the specific reaction conditions—researchers can confidently execute this synthesis and generate this valuable intermediate for their drug discovery and development programs.

References

-

Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2 - NIH. Available at: [Link]

-

The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC - NIH. Available at: [Link]

-

A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed. Available at: [Link]

-

Design and in vivo activity of A3 adenosine receptor agonist prodrugs - PMC - NIH. Available at: [Link]

-

2,3,5-Tri-O-acetyl α-Adenosine | CAS 953089-09-3 - Veeprho. Available at: [Link]

-

Synthesis and evaluation of adenosine derivatives as A1, A2A, A2B and A3 adenosine receptor ligands containing boron clusters as phenyl isosteres and selective A3 agonists - NIH. Available at: [Link]

-

N6-Acetyl-2′,3′,5′-tri-O-acetyladenosine; A Convenient, 'Missed Out' Substrate for Regioselective N6-Alkylations - ResearchGate. Available at: [Link]

-

Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PubMed Central. Available at: [Link]

-

Adenosine-Induced Transient Asystole - PMC. Available at: [Link]

- The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide - Canadian Science Publishing. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v72-001sciencepub.com/doi/abs/10.1139/v72-001

Sources

The Biological Activity of 2',3'-Di-O-acetyladenosine: A Technical Guide to a Prodrug Strategy

This guide provides an in-depth technical exploration of the biological activity of 2',3'-Di-O-acetyladenosine. It is designed for researchers, scientists, and drug development professionals, offering a detailed understanding of its function, mechanism of action, and the experimental methodologies used for its evaluation. Rather than possessing intrinsic biological activity, this compound is a quintessential prodrug, a chemically modified version of adenosine designed to overcome specific pharmacological barriers. Its biological effects are realized upon the in vivo enzymatic cleavage of its acetyl groups, which releases the active parent molecule, adenosine. This guide will elucidate this process, the subsequent biological activities, and the experimental frameworks for their assessment.

The Prodrug Concept: Enhancing the Therapeutic Potential of Adenosine

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in cellular metabolism and signaling. It exerts its effects by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are implicated in a wide array of physiological and pathological processes, making them attractive therapeutic targets for conditions such as inflammation, cancer, and viral infections.[1][2][3] However, the therapeutic application of adenosine is limited by its short plasma half-life (less than 10 seconds) and rapid cellular uptake and metabolism.[4][5]

The prodrug approach for adenosine and its analogs, such as the creation of this compound, is a strategic chemical modification aimed at improving the pharmacokinetic and pharmacodynamic properties of the parent drug. By masking the hydroxyl groups at the 2' and 3' positions of the ribose moiety with acetyl groups, the resulting compound exhibits altered solubility and is protected from rapid degradation. Critically, this acylation significantly diminishes the molecule's affinity for adenosine receptors, rendering it inactive until the acetyl groups are removed.[6]

Mechanism of Action: Esterase-Mediated Bioactivation

The biological activity of this compound is entirely dependent on its conversion to adenosine. This bioactivation is catalyzed by ubiquitously expressed esterase enzymes found in plasma and tissues, particularly the liver. These enzymes hydrolyze the ester bonds of the acetyl groups, releasing the active adenosine molecule.

The workflow for the bioactivation of this compound and the subsequent activation of adenosine receptors is depicted below:

Biological Activities Post-Hydrolysis

Upon its release, adenosine interacts with its receptors to elicit a range of biological effects. The specific outcome depends on the receptor subtype expressed in the target tissue and the downstream signaling pathways that are activated. A significant focus of research has been on the A3 adenosine receptor (A3AR), which is often overexpressed in inflammatory and cancer cells.[7][8]

Anti-Inflammatory Effects

Activation of the A3AR by adenosine has potent anti-inflammatory effects.[1][9] This is primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[7] The signaling cascade initiated by A3AR activation is illustrated below:

Sources

- 1. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential and promising anticancer drugs from adenosine and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antiviral activity of adenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. CV Pharmacology | Adenosine [cvpharmacology.com]

- 6. Adenosine Receptor Prodrugs: Synthesis and Biological Activity of Derivatives of Potent, A1-Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The anti-inflammatory effect of A3 adenosine receptor agonists: a novel targeted therapy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Mechanism of Action of 2',3'-Di-O-acetyladenosine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the cellular mechanism of action of 2',3'-Di-O-acetyladenosine. Structurally a derivative of the endogenous nucleoside adenosine, this compound is posited to function as a prodrug. This guide elucidates the metabolic activation of this compound, the subsequent engagement of adenosine receptors, and the downstream signaling cascades that mediate its ultimate cellular effects. Detailed experimental protocols are provided for researchers to investigate and validate these mechanisms, alongside visual diagrams to clarify complex signaling pathways and workflows.

Introduction: The Prodrug Hypothesis

This compound is a synthetic nucleoside analog characterized by the acetylation of the 2' and 3' hydroxyl groups of the ribose moiety of adenosine.[1] This structural modification renders the molecule more lipophilic, which can enhance its cellular uptake. The central hypothesis for the mechanism of action of this compound is that it functions as a prodrug for adenosine.[2] This implies that upon entering a biological system, it is metabolically converted into its active form, adenosine, through the enzymatic action of cellular esterases. These enzymes are ubiquitous in both extracellular and intracellular environments and are known to hydrolyze ester bonds.[3][4]

The rationale for this prodrug strategy is to improve the therapeutic potential of adenosine. Adenosine itself has a very short half-life in circulation and is rapidly metabolized, which limits its systemic applications. By masking the hydrophilic hydroxyl groups with acetyl moieties, this compound can more readily cross cell membranes. Once inside the cell, the acetyl groups are cleaved, leading to a localized and sustained release of adenosine, which can then exert its biological effects.

This guide will proceed by first detailing the metabolic conversion of this compound to adenosine. Subsequently, it will delve into the well-established signaling pathways of adenosine through its four receptor subtypes, which are the ultimate effectors of the compound's activity.

Metabolic Activation: From Prodrug to Active Compound

The conversion of this compound to adenosine is a critical step in its mechanism of action. This biotransformation is catalyzed by carboxylesterases, a diverse group of enzymes present in various tissues and cellular compartments.

The Role of Cellular Esterases

Cellular esterases are hydrolases that cleave ester bonds, playing a crucial role in the metabolism of both endogenous and exogenous compounds, including many prodrugs.[3][4][5] The hydrolysis of the acetyl groups from this compound is expected to occur in a stepwise manner, although the precise kinetics for this specific compound are not extensively documented. The process releases acetic acid and adenosine as the final products.

The following diagram illustrates the proposed metabolic activation pathway:

Caption: Proposed metabolic activation of this compound.

The Effector: Adenosine and its Receptors

Upon its intracellular release, adenosine interacts with four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[6][7] The specific cellular response to adenosine is determined by the subtype of receptor expressed on the cell surface and the downstream signaling pathways to which they couple.

Adenosine Receptor Subtypes and Their Signaling Cascades

The four adenosine receptors are coupled to different G proteins, leading to distinct intracellular signaling events.

| Receptor | G Protein Coupling | Primary Signaling Pathway | Key Cellular Responses |

| A1 | Gαi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. Activation of potassium channels and phospholipase C (PLC).[3][6] | Neuroprotection, anti-arrhythmic effects, inhibition of lipolysis.[6][8] |

| A2A | Gαs | Stimulation of adenylyl cyclase, leading to increased cAMP levels and activation of Protein Kinase A (PKA).[9][10] | Vasodilation, anti-inflammatory effects, inhibition of platelet aggregation.[11] |

| A2B | Gαs/Gαq | Stimulation of adenylyl cyclase (cAMP/PKA pathway) and phospholipase C (PLC), leading to increased intracellular calcium.[1][4][12] | Pro-inflammatory responses, angiogenesis, cell proliferation.[1][4] |

| A3 | Gαi/o/Gαq | Inhibition of adenylyl cyclase and stimulation of phospholipase C (PLC).[2][13][14][15] | Cytoprotection, modulation of inflammation, induction of apoptosis in tumor cells.[2][13] |

The following diagrams illustrate the primary signaling pathways for each adenosine receptor subtype.

A1 Receptor Signaling Pathway

Caption: A1 Adenosine Receptor Signaling Pathway.

A2A Receptor Signaling Pathway

Caption: A2A Adenosine Receptor Signaling Pathway.

A2B Receptor Signaling Pathway

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for this compound, a series of in vitro experiments are recommended. The following protocols provide a framework for these investigations.

Protocol 1: Confirmation of Prodrug Conversion by HPLC

This protocol is designed to detect and quantify the conversion of this compound to adenosine in a cellular context using High-Performance Liquid Chromatography (HPLC).

Workflow Diagram

Caption: Workflow for HPLC analysis of prodrug conversion.

Methodology

-

Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media to 80-90% confluency in 6-well plates.

-

Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM). Include untreated control wells.

-

Time Course: Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Collection: At each time point, collect both the cell culture supernatant and the cells.

-

Metabolite Extraction:

-

Supernatant: Precipitate proteins from the supernatant using a cold organic solvent (e.g., methanol or acetonitrile), centrifuge, and collect the supernatant.

-

Cells: Wash the cells with cold PBS, lyse the cells, and extract intracellular metabolites using a suitable extraction buffer.

-

-

HPLC Analysis:

-

Column: Use a C18 reverse-phase column. [16][17][18][19][20] * Mobile Phase: Employ a gradient elution with a mobile phase consisting of a buffer (e.g., 0.1 M KH2PO4, pH 6) and an organic solvent (e.g., methanol or acetonitrile). [20] * Detection: Monitor the eluent using a UV detector at 260 nm. [16][18] * Standards: Run standards of both adenosine and this compound to determine their retention times and generate a standard curve for quantification.

-

-

Data Analysis: Quantify the concentrations of this compound and adenosine in each sample at each time point. A decrease in the concentration of the parent compound and a corresponding increase in the concentration of adenosine will confirm the conversion.

Protocol 2: Assessment of Adenosine Receptor Activation via cAMP Assay

This protocol measures the activation of Gs-coupled (A2A, A2B) or Gi-coupled (A1, A3) adenosine receptors by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Workflow Diagram

Caption: Workflow for cAMP accumulation assay.

Methodology

-

Cell Seeding: Seed cells endogenously expressing the adenosine receptor of interest or a cell line stably transfected with the receptor into a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of this compound and a known adenosine receptor agonist (positive control).

-

Cell Stimulation:

-

For Gs-coupled receptors (A2A, A2B), treat the cells with the compounds.

-

For Gi-coupled receptors (A1, A3), pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP, followed by treatment with the compounds. 4[21]. Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based). 6[21][22][23]. Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Evaluation of Downstream Cellular Effects

The ultimate biological effect of this compound will depend on the cell type and the specific adenosine receptors expressed. The following are examples of assays to measure common downstream effects.

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Methodology

-

Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with different concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an ELISA for TNF-α and IL-6 according to the manufacturer's instructions. 6[24][25][26][27][28]. Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of this compound.

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology

-

Cell Culture and Treatment: Culture a cancer cell line known to be sensitive to adenosine-induced apoptosis and treat with various concentrations of this compound.

-

Incubation: Incubate the cells for a time period sufficient to induce apoptosis (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release their contents.

-

Caspase-3 Activity Assay: Measure caspase-3 activity using a commercially available colorimetric or fluorometric assay kit that utilizes a specific caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC). 5[29][30][31][32][33]. Data Analysis: Quantify the caspase-3 activity and determine the dose-dependent induction of apoptosis by this compound.

Conclusion

The mechanism of action of this compound is best understood through the lens of it being a prodrug for adenosine. Its acetylated structure facilitates cellular entry, where it is then hydrolyzed by esterases to release adenosine. The subsequent biological effects are mediated by the activation of one or more of the four adenosine receptor subtypes, leading to the modulation of various intracellular signaling pathways. The specific cellular outcome, be it anti-inflammatory, pro-apoptotic, or another physiological response, is context-dependent and dictated by the cellular machinery present. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation and validation of this proposed mechanism of action, paving the way for a deeper understanding of the therapeutic potential of this and similar nucleoside analogs.

References

-

Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2011). A2B adenosine receptor signaling and regulation. Purinergic Signalling, 7(3), 263–277. [Link]

-

Boison, D. (2016). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. International Journal of Molecular Sciences, 17(6), 875. [Link]

-

Sun, C. X., Zhong, H., & Mohsenin, A. (2005). A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis. American Journal of Respiratory Cell and Molecular Biology, 33(4), 360–367. [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]

-

Bio-Rad. (n.d.). A3 receptor signaling Pathway Map. [Link]

-

Ohta, A. (2023). Role of adenosine A2a receptor in cancers and autoimmune diseases. Immunology and Inflammation, 11(1), e826. [Link]

-

Gao, Z. G., & Jacobson, K. A. (2017). Adenosine A2B Receptor: From Cell Biology to Human Diseases. Frontiers in Pharmacology, 8, 861. [Link]

-

Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016). Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. Current Medicinal Chemistry, 23(27), 3042–3053. [Link]

-

Borea, P. A., Gessi, S., Merighi, S., Vincenzi, F., & Varani, K. (2018). Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. International Journal of Molecular Sciences, 19(10), 2975. [Link]

-

Haskó, G., Pacher, P., Deitch, E. A., & Vizi, E. S. (2007). A2B adenosine receptors in immunity and inflammation. Trends in Immunology, 28(8), 362–369. [Link]

-

Wikipedia. (n.d.). Adenosine A1 receptor. [Link]

-

Cronstein, B. N., & Chan, E. S. (2016). Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. Purinergic Signalling, 12(2), 191–197. [Link]

-

Javan, M., & Nasr-Esfahani, M. H. (2016). A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair. Molecular Neurobiology, 54(7), 5169–5181. [Link]

-

Svanborg, C., & Lundstedt, A. C. (2010). Effects of Adenosine A2A and A2B Receptor Activation on Signaling Pathways and Cytokine Production in Human Uroepithelial Cells. Urologia Internationalis, 85(3), 343–349. [Link]

-

Svanborg, C., & Lundstedt, A. C. (2010). Effects of Adenosine A(2A) and A(2B) Receptor Activation on Signaling Pathways and Cytokine Production in Human Uroepithelial Ce. Urologia Internationalis, 85(3), 343-349. [Link]

-

Creative Biolabs. (n.d.). Caspase-3 activity assay. [Link]

-

Dubey, R. K., Gillespie, D. G., & Jackson, E. K. (2003). Cell-Signaling Evidence for Adenosine Stimulation of Coronary Smooth Muscle Proliferation via the A1 Adenosine Receptor. Circulation Research, 93(8), 737–744. [Link]

-

Leone, R. D., & Emens, L. A. (2018). Adenosine-A2A Receptor Pathway in Cancer Immunotherapy. Frontiers in Immunology, 9, 2177. [Link]

-

Cekic, C., & Linden, J. (2019). Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells. Frontiers in Immunology, 10, 162. [Link]

-

Dubé, G., & Dobson, J. G. (2002). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology, 282(1), H107–H115. [Link]

-

He, W., Mazumder, A., & Cronstein, B. N. (2011). Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts. Journal of Cellular Physiology, 226(11), 2997–3004. [Link]

-

Bio-protocol. (n.d.). Measurement of TNF-α and IL-6 production by ELISA. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

-

Innoprot. (n.d.). Adenosine A2A Receptor Assay. [Link]

-

Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). [Link]

-

van Veldhoven, J. P. D., Lenselink, E. B., & IJzerman, A. P. (2023). Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral. ACS Pharmacology & Translational Science, 6(9), 1398–1409. [Link]

-

National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

-

Bojarska, J., Kador, M., & Wnuk, S. F. (2012). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. Acta Poloniae Pharmaceutica, 69(3), 423–429. [Link]

-

National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]

-

Semantic Scholar. (n.d.). Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column. [Link]

-

Chen, Q., & Chen, F. (2009). HPLC determination of adenosine in royal jelly. Food Chemistry, 112(1), 236–239. [Link]

-

Reiss, M., Schneider, E., & Lacher, S. K. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood. Scientific Reports, 12(1), 1989. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., & Fomitcheva, M. V. (2001). Synthesis and Enzymic Hydrolysis of Acylated Adenosine Derivatives. Collection of Czechoslovak Chemical Communications, 66(10), 1535–1546. [Link]

Sources

- 1. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 4. A2B adenosine receptors in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

- 9. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 11. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Adenosine A2B Receptor: From Cell Biology to Human Diseases [frontiersin.org]

- 13. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases | MDPI [mdpi.com]

- 16. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. HPLC Separation of Adenosine and Deoxyadenosine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 19. cas.zju.edu.cn [cas.zju.edu.cn]

- 20. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. resources.revvity.com [resources.revvity.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. novamedline.com [novamedline.com]

- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. creative-bioarray.com [creative-bioarray.com]

- 30. caspase3 assay [assay-protocol.com]

- 31. mpbio.com [mpbio.com]

- 32. promega.com [promega.com]

- 33. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

The Emergence of a Modified Nucleoside: A Technical Chronicle of Acetylated Adenosine

Abstract

This in-depth technical guide navigates the discovery, history, and scientific underpinnings of acetylated adenosine compounds. From their initial chemical synthesis as versatile intermediates to their eventual discovery as naturally occurring components of tRNA in extremophilic organisms, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the key experimental methodologies that enabled their isolation and characterization, explore their known biological significance, and provide detailed protocols for their synthesis and analysis. This guide aims to be a definitive resource, grounding modern understanding in the foundational discoveries of the past.

Introduction: A Tale of Two Discoveries

The story of acetylated adenosine is not a linear progression from discovery to functional understanding. Instead, it follows two parallel but ultimately converging paths: one in the realm of synthetic organic chemistry and the other in the exploration of the intricate world of post-transcriptional RNA modifications. For decades, acetylated adenosine derivatives were primarily the domain of chemists, who utilized the acetyl group as a convenient protecting group to facilitate the synthesis of other adenosine analogs.[1][2] The inherent reactivity of the hydroxyl and amino groups of adenosine necessitated a strategy to temporarily block these sites to achieve regioselective modifications at other positions. Acetylation provided an elegant and reversible solution.

However, a pivotal discovery in 2005 would forever change the perception of these molecules from mere synthetic tools to bona fide biological entities. Researchers studying the hyperthermophilic archaeon Methanopyrus kandleri, an organism thriving at a blistering 98°C, identified a novel modified nucleoside in its transfer RNA (tRNA): N6-acetyladenosine.[3] This discovery was profound, as it suggested that this modification was not a random occurrence but likely played a crucial role in the survival of organisms in extreme environments.

This guide will trace both narratives, providing a holistic understanding of acetylated adenosine compounds from their chemical origins to their biological significance.

The Chemical Era: Acetylated Adenosine as a Synthetic Workhorse

The acetylation of adenosine is a fundamental reaction in nucleoside chemistry, enabling the synthesis of a vast array of derivatives with therapeutic potential. The primary purpose of acetylation in this context is to protect the reactive hydroxyl groups on the ribose sugar and the N6-amino group of the adenine base, thereby directing subsequent chemical modifications to other desired positions on the purine ring.

One of the most widely used acetylated adenosine intermediates is N6-acetyl-2',3',5'-tri-O-acetyladenosine . Its synthesis is a cornerstone of many synthetic routes for generating novel adenosine receptor agonists and antagonists, as well as other modified nucleosides.

Causality in Experimental Design: The Logic of Acetyl Protection

The rationale behind using acetyl groups as protecting agents is rooted in several key chemical principles:

-

Reactivity Attenuation: The hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety and the exocyclic amino group at the N6 position of adenine are nucleophilic and can interfere with desired reactions at other sites. Acetylation converts these nucleophilic groups into less reactive esters and an amide, respectively.

-

Increased Solubility: Peracetylation of adenosine increases its solubility in organic solvents, facilitating a broader range of reaction conditions and simplifying purification by chromatography.

-

Regioselectivity: With the primary reactive sites blocked, chemists can achieve selective modifications at other positions, such as the C2 or C8 positions of the purine ring.

-

Facile Deprotection: The acetyl groups can be readily removed under mild basic conditions, such as treatment with ammonia in methanol, to yield the final deprotected nucleoside. This high-yield, clean deprotection step is crucial for the overall efficiency of the synthetic route.

Experimental Protocol: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine

This protocol describes a common and efficient method for the peracetylation of adenosine.[1]

Materials:

-

Adenosine

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Imidazole (for selective N-deacetylation to form N6-acetyl-2',3',5'-tri-O-acetyladenosine)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

-

Dissolution: Suspend adenosine in pyridine in a round-bottom flask equipped with a magnetic stirrer. The pyridine acts as both a solvent and a basic catalyst.

-

Acetylation: Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of methanol to consume excess acetic anhydride.

-

Solvent Removal: Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acetic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pentaacetylated adenosine.

-

Selective N-deacetylation: To obtain N6-acetyl-2',3',5'-tri-O-acetyladenosine, dissolve the crude pentaacetylated adenosine in methanol. Add imidazole and stir at room temperature. Monitor the reaction by TLC for the selective removal of the more labile N6-acetyl group.[1]

-

Purification: Purify the resulting N6-acetyl-2',3',5'-tri-O-acetyladenosine by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Diagram: Synthetic Pathway to N6-Alkyladenosines via Acetylated Intermediate

Caption: Synthesis of N6-alkyladenosines using N6-acetyl-2',3',5'-tri-O-acetyladenosine as a key intermediate.

The Biological Revelation: N6-Acetyladenosine in the Tree of Life

For a long time, the scientific consensus was that naturally occurring modifications on adenosine were primarily limited to methylation, such as N6-methyladenosine (m6A), which is a widespread and functionally significant modification in the mRNA of many organisms.[4] The discovery of N6-acetyladenosine as a natural product therefore represented a significant paradigm shift.

The Landmark Discovery in Methanopyrus kandleri

In 2005, a groundbreaking study published in FEBS Letters by McCloskey, Nishimura, and their colleagues reported the identification of N6-acetyladenosine as a new constituent of tRNA from the hyperthermophilic methanogenic archaeon, Methanopyrus kandleri.[3] This organism is notable for its ability to thrive in deep-sea hydrothermal vents at temperatures approaching the boiling point of water.

The researchers utilized a combination of liquid chromatography and mass spectrometry (LC-MS) to analyze the nucleoside composition of the total tRNA from M. kandleri. This analysis revealed a complex profile of modified nucleosides, including a previously uncharacterized compound. Through detailed mass spectrometric fragmentation analysis and comparison with a chemically synthesized standard, they unequivocally identified this new nucleoside as N6-acetyladenosine.

Biological Significance: A Role in Thermostability?

The presence of N6-acetyladenosine in an organism that has evolved to withstand extreme temperatures strongly suggests a role for this modification in enhancing the structural stability of tRNA. It is hypothesized that the acetyl group at the N6 position contributes to the thermostability of the tRNA molecule in several ways:

-

Increased Structural Rigidity: The acetyl group can participate in hydrogen bonding and other non-covalent interactions within the tRNA structure, leading to a more rigid and compact fold.[5]

-

Prevention of Unwanted Reactions: At high temperatures, the exocyclic amino group of adenosine can be susceptible to deamination. Acetylation protects this group, preventing chemical degradation of the tRNA.

-

Modulation of Tertiary Interactions: Modified nucleosides in the "core" region of tRNA are known to be critical for maintaining the proper L-shaped tertiary structure, which is essential for its function in protein synthesis.[5]

The discovery of N6-acetyladenosine in M. kandleri opened up new avenues of research into the diversity and function of RNA modifications, particularly in extremophiles.

Experimental Protocol: Isolation of tRNA and Analysis of Modified Nucleosides

This protocol provides a general workflow for the isolation of tRNA from archaeal cells and the subsequent analysis of its nucleoside composition by HPLC-MS/MS.

Part A: tRNA Isolation

-

Cell Lysis: Harvest archaeal cells from culture by centrifugation. Resuspend the cell pellet in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to denature proteins and RNases.

-

Phenol-Chloroform Extraction: Perform a series of extractions with acid phenol:chloroform:isoamyl alcohol to separate nucleic acids from proteins and lipids.[6]

-

Isopropanol Precipitation: Precipitate the total nucleic acids from the aqueous phase by adding isopropanol.

-

High Salt Precipitation of tRNA: Resuspend the nucleic acid pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate high molecular weight RNA (rRNA) and DNA, leaving the smaller tRNA in solution.[6]

-

Ethanol Precipitation of tRNA: Precipitate the tRNA from the supernatant by adding ethanol.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis.

Part B: Nucleoside Analysis by HPLC-MS/MS

-

Enzymatic Digestion: Digest the purified tRNA to its constituent nucleosides using a mixture of nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).[7]

-

Sample Preparation: Filter the digested sample to remove enzymes and any undigested material.

-

HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of a suitable aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) to separate the different nucleosides based on their hydrophobicity.[8]

-

Mass Spectrometric Detection: Couple the HPLC eluent to a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode.

-

Identification and Quantification:

-

Identification: Identify the nucleosides based on their retention time and their specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. For N-acetyladenosine, the precursor ion would be the protonated molecule [M+H]+, and the product ion would correspond to the protonated adenine base after fragmentation.

-

Quantification: Quantify the amount of each nucleoside by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.[8]

-

Data Presentation: Key Mass Spectrometric Transitions

| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine | 268.1 | 136.1 |

| N6-acetyladenosine | 310.1 | 136.1 |

| N6-methyladenosine | 282.1 | 136.1 |

Diagram: Workflow for the Discovery of N6-acetyladenosine

Caption: Experimental workflow leading to the discovery of N6-acetyladenosine in Methanopyrus kandleri.

Evolution of Analytical Techniques

The discovery and characterization of acetylated adenosine compounds have been intrinsically linked to advancements in analytical chemistry. Early studies relied on classical techniques, while modern research employs highly sensitive and specific methods.

-

Early Techniques (Pre-1980s): Initial characterization of synthetic acetylated adenosines relied on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence and location of acetyl groups, and elemental analysis to determine the empirical formula.

-

The Chromatography Revolution (1980s-1990s): The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the separation and purification of nucleosides.[8] Reverse-phase HPLC, with its ability to separate compounds based on hydrophobicity, became the workhorse for analyzing complex mixtures of nucleosides from biological samples.

-

The Rise of Mass Spectrometry (1990s-Present): The coupling of HPLC with Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), provided an unprecedented level of sensitivity and specificity for the identification and quantification of modified nucleosides.[7][8] This technology was instrumental in the initial discovery of N6-acetyladenosine in M. kandleri.[3]

-

Modern Approaches: Today, sophisticated HPLC-MS/MS platforms allow for the routine detection and quantification of dozens of modified nucleosides in a single run, providing a powerful tool for studying the "epitranscriptome."

Future Perspectives and Conclusion

The discovery of naturally occurring N6-acetyladenosine has opened a new chapter in our understanding of RNA modification. While its role in tRNA thermostability in archaea is strongly suggested, many questions remain. Is N6-acetyladenosine present in other organisms? Does it exist in other types of RNA? What are the enzymes responsible for its addition ("writers") and removal ("erasers")? Answering these questions will require the continued development of sensitive analytical techniques and innovative molecular biology approaches.

The journey of acetylated adenosine, from a simple tool in the chemist's toolbox to a key player in the biology of extremophiles, is a testament to the interconnectedness of scientific disciplines. It underscores the importance of fundamental chemical synthesis in enabling biological discovery and highlights the vast, unexplored landscape of the modified nucleoside world. This guide has aimed to provide a comprehensive technical overview of this fascinating molecule, bridging its chemical history with its biological emergence.

References

-

McCloskey, J. A., & Nishimura, S. (2005). N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA. FEBS letters, 579(13), 2807-2810. [Link]

-

Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research, 22(12), 2183-2196. [Link]

-

Jora, M., Burns, J. A., & Heemstra, J. M. (2018). Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. In Chemical Genomics (pp. 139-153). Humana Press, New York, NY. [Link]

-

Dominissini, D., Moshitch-Moshkovitz, S., Schwartz, S., Salmon-Divon, M., Ungar, L., Osenberg, S., ... & Rechavi, G. (2012). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq. Nature, 485(7397), 201-206. [Link]

-

Juhling, F., Morl, M., Hartmann, R. K., Sprinzl, M., Stadler, P. F., & Putz, J. (2009). tRNAdb 2009: compilation of tRNA sequences and tRNA genes. Nucleic acids research, 37(suppl_1), D159-D162. [Link]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

-

Grosjean, H. (Ed.). (2009). Fine-tuning of RNA functions by modification and editing (Vol. 12). Springer Science & Business Media. [Link]

-

Rana, T. M. (2007). Illuminating the silence: understanding the structure and function of small RNAs. Nature reviews Molecular cell biology, 8(1), 23-36. [Link]

-

McCloskey, J. A., & Nishimura, S. (2005). N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA. FEBS letters, 579(13), 2807-2810. [Link]

-

Chomczynski, P., & Sacchi, N. (2006). The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on. Nature protocols, 1(2), 581-585. [Link]

-

Agris, P. F. (2004). Decoding the genome: a modified view. Nucleic acids research, 32(1), 223-238. [Link]

-

Volpini, R., et al. (2001). Synthesis and biological evaluation of N6-adenosine derivatives-alkyl-2-alkynyl, showing potential agonist action and selectivity on A3 adenosine receptors. Bioorganic & medicinal chemistry, 9(6), 1535-1545. [Link]

-

Gehrke, C. W., & Kuo, K. C. (Eds.). (1990). Chromatography and modification of nucleosides. Elsevier. [Link]

-

Kellner, S., Burhenne, J., & Helm, M. (2010). Detection of RNA modifications. In RNA and DNA diagnostics (pp. 215-245). Humana Press. [Link]

-

Alfonzo, J. D., & Söll, D. (2009). The T-box riboswitch: a case of RNA-based gene regulation in bacteria. Current opinion in structural biology, 19(3), 272-277. [Link]

-

Grosjean, H., de Crécy-Lagard, V., & Marck, C. (2010). The many paths to tRNA modification. Journal of molecular biology, 396(1), 1-18. [Link]

-

Jack, R. W., & Wlotzka, B. (1998). The chemistry of the RNA world. Angewandte Chemie International Edition, 37(13‐14), 1736-1760. [Link]

-

Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). A new and convenient method for the acetylation of nucleosides. Tetrahedron letters, 17(39), 3535-3536. [Link]

-

Ishikura, H., & Nishimura, S. (1968). Fractionation of serine, phenylalanine and tyrosine specific transfer ribonucleic acids from baker's yeast. Biochimica et Biophysica Acta (BBA)-Nucleic Acids and Protein Synthesis, 155(1), 72-81. [Link]

-

Wang, L., & Wang, L. (2018). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Journal of Chromatography B, 1092, 371-379. [Link]

-

Gregson, M., & Chheda, G. B. (1982). Synthesis of N6-acetyladenosine and its 2', 3', 5'-tri-O-acetyl derivative. Nucleosides & Nucleotides, 1(2), 161-166. [Link]

-

Crain, P. F. (1990). Mass spectrometric techniques in nucleic acid research. Mass spectrometry reviews, 9(5), 505-554. [Link]

-

Edmonds, C. G., Crain, P. F., Hashizume, T., Gupta, R., Stetter, K. O., & McCloskey, J. A. (1987). A notable range of unusual modified nucleosides is present in the tRNA of the archaebacterium Sulfolobus solfataricus. Journal of the Chemical Society, Chemical Communications, (12), 909-910. [Link]

-

Pomerantz, S. C., & McCloskey, J. A. (1990). Analysis of RNA hydrolyzates by liquid chromatography-mass spectrometry. Methods in enzymology, 193, 796-824. [Link]

-

Motorin, Y., & Helm, M. (2011). RNA modification in the domain Archaea. Archaea, 2011. [Link]

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]

-

Limbach, P. A., Pomerantz, S. C., Crain, P. F., & McCloskey, J. A. (1994). A database of post-transcriptionally modified nucleosides from RNA. The RNA Modification Database. [Link]

-

Kowalak, J. A., Pomerantz, S. C., Crain, P. F., & McCloskey, J. A. (1993). A novel method for the determination of post-transcriptional modification in RNA by mass spectrometry. Nucleic acids research, 21(19), 4577-4585. [Link]

-

D'Onofrio, M., & Favaloro, B. (2015). RNA modifications in archaea: an overview. Biochimie, 117, 27-38. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Summary: the modified nucleosides of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of post-transcriptionally modified tRNAs for enhanced cell-free translation systems | bioRxiv [biorxiv.org]

- 7. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 2',3'-Di-O-acetyladenosine

An In-depth Technical Guide to the Physicochemical Properties of 2',3'-Di-O-acetyladenosine

For Researchers, Scientists, and Drug Development Professionals

Adenosine, a fundamental nucleoside, plays a critical role in various biochemical processes and serves as a foundational scaffold in drug discovery, particularly for targeting adenosine receptors. However, its inherent polarity, conferred by multiple hydroxyl groups, often complicates its use in organic synthesis and can limit its therapeutic application due to poor membrane permeability. Chemical modification is a cornerstone strategy to overcome these limitations.

This compound is a key semi-synthetic derivative where the hydroxyl groups on the 2' and 3' positions of the ribose sugar are masked with acetyl esters. This modification significantly alters its physicochemical properties, rendering it more lipophilic. This guide provides a comprehensive overview of the core physicochemical properties of this compound, outlines robust methodologies for its synthesis and characterization, and discusses its applications, offering field-proven insights for professionals in chemical biology and drug development. The strategic placement of these acetyl groups makes it a valuable intermediate for regioselective modifications at the 5'-position or a potential prodrug moiety designed for targeted delivery and controlled release of adenosine analogs.[1]

Section 1: Core Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its unique molecular structure. The addition of two acetyl groups to the ribose ring dramatically increases its non-polar character compared to the parent adenosine molecule.

Structural and Chemical Identifiers

A clear identification of the molecule is paramount for any experimental work. The universally recognized identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | [(2R,3R,4R,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate | [2] |

| CAS Number | 29886-19-9 | [2] |

| Molecular Formula | C₁₄H₁₇N₅O₆ | [2] |

| Molecular Weight | 351.31 g/mol | [2] |

| Canonical SMILES | CC(=O)O[C@@H]1C)N2C=NC3=C(N=CN=C32)N">C@HCO | [2] |

| InChI Key | OUQFHKYWNKYTTQ-IDTAVKCVSA-N | [2] |

Computed Physicochemical Data

Computational models provide valuable estimates of a molecule's behavior, guiding experimental design for purification, formulation, and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

| Property | Value | Significance in Drug Development | Source |

| XLogP3 | -0.5 | Predicts lipophilicity and membrane permeability. A higher value than adenosine indicates increased lipid solubility. | [2] |

| Hydrogen Bond Donors | 2 | Influences solubility in polar solvents and interactions with biological targets. Reduced from adenosine's 4 donors. | [2] |

| Hydrogen Bond Acceptors | 9 | Affects solubility and receptor binding. Increased from adenosine's 7 acceptors due to ester carbonyls. | [2] |

| Rotatable Bond Count | 5 | Relates to conformational flexibility, which can impact receptor binding affinity and specificity. | [2] |

Section 2: Synthesis and Purification Workflow

The preparation of this compound from adenosine is a common requirement in medicinal chemistry. The primary challenge lies in achieving regioselective acetylation, as the 5'-hydroxyl group is the most sterically accessible and reactive. A common strategy involves the protection of the 5'-hydroxyl group, followed by acetylation of the 2' and 3' positions, and subsequent deprotection of the 5' position. However, direct acetylation methods can also be employed, followed by careful chromatographic separation.

Representative Synthetic Protocol: Acetic Anhydride Acetylation

This protocol describes a common method for synthesizing the fully acetylated intermediate, 2',3',5'-tri-O-acetyladenosine, which can then be selectively deprotected if needed, or serves as a reference. The synthesis of the target di-acetylated compound requires careful control of stoichiometry or subsequent selective enzymatic or chemical hydrolysis.

-

Dissolution: Dissolve adenosine (1 equivalent) in anhydrous pyridine. The use of pyridine is critical as it acts as both a solvent and a base to neutralize the acetic acid byproduct.

-

Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride (3-5 equivalents) dropwise while stirring. The excess of acetic anhydride drives the reaction towards complete acetylation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as dichloromethane:methanol (e.g., 9:1 v/v) to track the disappearance of the polar adenosine spot and the appearance of the less polar acetylated product(s).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by the slow addition of methanol or ethanol.

-

Workup: Evaporate the volatiles under reduced pressure. Co-evaporate the residue with toluene to remove residual pyridine. Dissolve the resulting crude mixture in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic phase with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography to isolate the desired acetylated species.

Logical Workflow for Synthesis and Purification

Caption: Workflow for synthesis and purification of acetylated adenosine.

Section 3: Analytical Characterization Protocols

Confirming the identity, purity, and structure of this compound is a critical, self-validating step in any research workflow. A multi-technique approach is essential for unambiguous characterization.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically employed for acetylated nucleosides.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acid improves peak shape.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

-

Gradient: A typical gradient would run from 5% to 95% Mobile Phase B over 20-30 minutes. This ensures the elution of both polar impurities (like residual adenosine) and the less polar product.

-